molecular formula C3H7ClN2O B1347274 2-Chloroethylurea CAS No. 6296-42-0

2-Chloroethylurea

Cat. No.: B1347274
CAS No.: 6296-42-0
M. Wt: 122.55 g/mol
InChI Key: BITBMHVXCILUEX-UHFFFAOYSA-N
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Description

2-Chloroethylurea (CEU), chemically designated as N-(2-chloroethyl)-N′-phenylurea (CAS: 7144-13-0), is a urea derivative featuring a chloroethyl group attached to the urea backbone. This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of anticancer agents. CEU derivatives, such as N-4-iodophenyl-N′-2-chloroethylurea (4-ICEU), have demonstrated significant antineoplastic and antiangiogenic activity in preclinical studies, with a focus on colon-specific accumulation . The urea moiety and chloroethyl group enable covalent interactions with biological targets, such as β-tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells .

Properties

IUPAC Name

2-chloroethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClN2O/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITBMHVXCILUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286777
Record name 2-Chloroethylurea
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Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6296-42-0
Record name N-(2-Chloroethyl)urea
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Record name 6296-42-0
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Record name 2-Chloroethylurea
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethylurea can be synthesized through several methods. One common method involves the reaction of 2-chloroethanamine with urea under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more efficient and scalable processes. One such method includes the reaction of 2-chloroethanamine with phosgene, followed by the addition of ammonia to form the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloroethylurea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloroethylurea involves its interaction with cellular components, leading to various biological effects. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA. This interaction can result in the inhibition of cellular processes, leading to cell death or other biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with CEU Derivatives

N-4-Iodophenyl-N′-2-Chloroethylurea (4-ICEU)

  • Structural Difference : Incorporation of an iodine atom at the para position of the phenyl ring.
  • Activity: 4-ICEU exhibits 10-fold higher colon-specific accumulation compared to non-iodinated CEUs, attributed to enhanced lipophilicity and radioiodination capabilities. Preclinical studies report tumor growth inhibition rates exceeding 70% in murine colon carcinoma models .
  • Mechanism : Radioiodination (e.g., [(125)I] labeling) enables precise biodistribution tracking, with 80% radiochemical yield and 97% purity .

Phenyl 4-(2-Oxoimidazolidin-1-yl)-Benzenesulfonates (PIB-SOs)

  • Structural Difference : Cyclization of the CEU moiety into a 1-phenylimidazolidin-2-one heterocycle and addition of a benzenesulfonate group .
  • Activity: PIB-SOs display nanomolar-range antiproliferative activity (IC₅₀: 2–10 nM) by binding to the colchicine site of β-tubulin, arresting the cell cycle at G2/M phase .
  • Advantage : Reduced systemic toxicity due to structural rigidity and improved target specificity .
Table 1. CEU Derivatives: Structural and Functional Comparison
Compound Structural Modification Key Activity Mechanism of Action Reference
CEU Base scaffold Moderate microtubule disruption Covalent β-tubulin binding
4-ICEU Iodinated aryl group Colon-specific antineoplastic activity Radioiodination for tracking
PIB-SOs Cyclized imidazolidinone + sulfonate Nanomolar cytotoxicity Colchicine-site binding

Comparison with Chloroethyl-Containing Compounds

Bis(2-Chloroethyl) Ether (BCEE)

  • Structural Difference : Two chloroethyl groups linked by an ether bridge (C₄H₈Cl₂O) .
  • Activity: Highly toxic and carcinogenic (IARC Group 2B), causing DNA alkylation and mutagenicity in rodents .
  • Environmental Impact : Persistent in soil and groundwater due to low biodegradability .

2-Chloroethanol

  • Structural Difference : A simple chloro-alcohol (C₂H₅ClO) without the urea moiety .
  • Application : Used as a pesticide intermediate but poses acute toxicity (LD₅₀: 95 mg/kg in rats) and respiratory hazards .

Comparison with Urea Analogs

Ethylurea

  • Structural Difference : Lacks the chloroethyl group (CAS: 9009-54-5) .
  • Activity : Minimal bioactivity, primarily used as a polymer precursor (e.g., polyurethane) .

1-(2-Chloroethyl)-3-Phenylurea

  • Structural Difference : Positional isomer of CEU (CAS: 7144-13-0) .

Key Research Findings

  • Structural Optimization : Cyclization (PIB-SOs) and halogenation (4-ICEU) enhance CEU’s potency and specificity .
  • Toxicity Contrast: CEU derivatives exhibit lower toxicity compared to BCEE, which causes multi-organ carcinogenesis .
  • Mechanistic Insight : The chloroethyl group in CEU enables covalent adduct formation with cysteine residues in β-tubulin, disrupting mitosis .

Biological Activity

2-Chloroethylurea is a chemical compound that has garnered attention in pharmacological research due to its biological activity, particularly its potential as an antitumor agent. This article explores the biological mechanisms, effects on cell growth, and therapeutic implications of this compound, with a focus on its derivatives, especially N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU).

This compound is a derivative of urea with a chloroethyl group that enhances its reactivity and biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for further research in oncology.

The primary mechanism of action for this compound involves its ability to disrupt microtubule dynamics. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells. Specifically, studies have shown that ICEU induces G2 phase arrest in CT-26 colon carcinoma cells, leading to inhibited cell proliferation and tumor growth.

MechanismDescription
Microtubule DisruptionInhibits normal microtubule function, affecting mitosis
Cell Cycle ArrestInduces G2 phase arrest, preventing cell division
Apoptosis InductionPromotes programmed cell death in cancer cells

In Vitro and In Vivo Studies

Research has extensively evaluated the effects of ICEU on cancer cell lines and animal models.

  • In Vitro Studies :
    • ICEU demonstrated rapid uptake by CT-26 cells through passive diffusion.
    • Treatment resulted in significant changes in cell cycle distribution, particularly an increase in G2 tetraploid cells.
    • The compound's effect on β-tubulin alkylation was confirmed using SDS-PAGE analysis.
  • In Vivo Studies :
    • Mice treated with ICEU showed significant tumor growth inhibition when compared to control groups.
    • The biodistribution studies indicated that ICEU accumulates in colon tissue, suggesting its potential effectiveness against colorectal cancers.

Case Study: Antitumor Efficacy

A study conducted by Miot-Noirault et al. (2004) utilized an infraclinical protocol for administering ICEU to mice bearing CT-26 tumors. Results indicated:

  • Tumor Growth Inhibition (TGI) : Significant reduction in tumor size was observed.
  • Clinical Observations : Toxicity assessments revealed manageable side effects such as weight loss and lethargy, suggesting a favorable therapeutic index for further development.

Safety and Toxicity Profile

While the antitumor efficacy of this compound is promising, safety profiles must be considered. The studies reported mild toxic effects associated with ICEU administration; however, these were outweighed by the therapeutic benefits observed in tumor reduction.

Table 2: Toxicity Observations from ICEU Treatment

ObservationDescription
Weight LossNotable but manageable
LethargyMild symptoms observed
Other SymptomsRough coat, closed eyes

Future Directions

The ongoing research into this compound and its derivatives suggests potential applications beyond oncology. There is interest in exploring its use in combination therapies and as a lead compound for developing new microtubule-targeting agents.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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